Dabuzalgron Hydrochloride

α1A-adrenoceptor Receptor Selectivity Calcium Mobilization

Dabuzalgron hydrochloride (Ro 115-1240) is the only commercially available selective α1A/1L-adrenoceptor partial agonist with >400-fold selectivity over α1B/α1D subtypes. Unlike generic full agonists (phenylephrine, A61603), its partial agonism avoids receptor desensitization and confounding hemodynamic effects, enabling clean in vivo cardioprotection and SUI studies. Oral bioavailability supports chronic gavage administration without surgical minipump implantation. Backed by Phase 2 human safety data, it preserves mitochondrial function and contractility in doxorubicin cardiotoxicity models. Ideal for ERK1/2 signaling, heart failure, and urethral tone research. Request a quote for bulk quantities.

Molecular Formula C12H17Cl2N3O3S
Molecular Weight 354.3 g/mol
CAS No. 219311-43-0
Cat. No. B1669746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabuzalgron Hydrochloride
CAS219311-43-0
Synonymsdabuzalgron
dabuzalgron hydrochloride
Ro 115-1240
Ro-115-1240
Ro115-1240
Molecular FormulaC12H17Cl2N3O3S
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl
InChIInChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H
InChIKeyQFRMKDCRDUXTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dabuzalgron Hydrochloride (CAS 219311-43-0): Baseline Characteristics for Scientific Procurement


Dabuzalgron hydrochloride (also known as Ro 115-1240) is an orally active, small molecule characterized as a selective α-1A adrenergic receptor partial agonist [1]. As a sulfonamide derivative with the molecular formula C12H17Cl2N3O3S and a molecular weight of 354.25 g/mol, it is distinct from many common α-1 agonists . It was originally developed by Roche for the treatment of stress urinary incontinence (SUI), and while its development for this indication was discontinued after Phase 2, its well-characterized safety and tolerability profile from these trials has enabled its current repurposing for preclinical and translational research, particularly in cardioprotection [2].

Why Generic Alpha-1 Agonists Cannot Substitute for Dabuzalgron Hydrochloride in Research


Scientific and industrial users cannot simply substitute a generic α-1 adrenoceptor agonist for dabuzalgron due to its unique pharmacological signature. Its mechanism is defined by a combination of high selectivity for the α1A/1L adrenoceptor subtype and partial agonist activity [1]. This dual property contrasts sharply with commonly available tools like phenylephrine (a non-selective α1 agonist with full efficacy) or other selective agonists like A61603 (a full α1A agonist). Consequently, substituting these agents introduces significant confounds: non-selective agonists activate α1B and α1D receptors, which are associated with vasoconstriction and blood pressure changes, confounding in vivo cardiovascular studies [2]. Furthermore, a full agonist may cause receptor desensitization or maximal responses that obscure the nuanced, modulatory effects of a partial agonist like dabuzalgron, particularly in contexts like cardioprotection or urethral smooth muscle modulation [3].

Quantitative Differentiation of Dabuzalgron Hydrochloride: An Evidence Guide for Product Selection


Dabuzalgron Exhibits >400-Fold Selectivity for α1A Over α1B and α1D Adrenoceptors

Dabuzalgron demonstrates exquisite subtype selectivity, a key differentiator from non-selective α1 agonists. In a direct head-to-head comparison using recombinant human receptors expressed in CHO cells, dabuzalgron potently activated the α1A receptor (pEC50 = 7.6, EC50 = 25 nM) but showed negligible activity at the α1B and α1D subtypes (pEC50 = 5, EC50 >10,000 nM) [1]. This contrasts sharply with a non-selective agonist like phenylephrine, which activates all three α1 subtypes. The quantified difference in potency is >400-fold, providing a clear quantitative basis for selecting dabuzalgron for studies requiring specific α1A modulation without confounding effects from α1B- or α1D-mediated pathways [2].

α1A-adrenoceptor Receptor Selectivity Calcium Mobilization FLIPR Assay

In Vivo Functional Selectivity: Dabuzalgron Increases Urethral Tone without Cardiovascular Effects

A pivotal differentiation from other α1A agonists lies in the in vivo functional outcome driven by dabuzalgron's partial agonism. In a direct head-to-head comparison in conscious micropigs, dabuzalgron (Ro 115-1240) and the α1A full agonist amidephrine both increased urethral tension in a dose-dependent manner, with dabuzalgron's maximal response being about one-third (33%) of amidephrine's [1]. The critical difference was cardiovascular: amidephrine produced significant dose-dependent increases in blood pressure and decreases in heart rate, while dabuzalgron produced a maximum increase in urethral tension with no effect on blood pressure or heart rate [2]. This demonstrates that dabuzalgron's partial agonist efficacy translates into a meaningful, tissue-specific therapeutic window in vivo.

In Vivo Pharmacology Functional Selectivity Cardiovascular Safety Urethral Tone

Validated Cardioprotection: Dabuzalgron Preserves Cardiac Function in a Doxorubicin-Induced Cardiotoxicity Model

Dabuzalgron has a demonstrated, quantifiable cardioprotective effect that is not a general property of all α1-AR agonists. In a mouse model of doxorubicin (DOX)-induced cardiotoxicity, treatment with dabuzalgron (10 μg/kg, oral gavage, twice daily for 7 days) significantly preserved cardiac contractile function, as measured by echocardiography, compared to vehicle-treated controls [1]. This functional protection was linked to the preservation of mitochondrial integrity: dabuzalgron treatment prevented the DOX-induced decline in myocardial ATP content and the downregulation of mitochondrial function-related transcripts [2]. Importantly, this effect is abrogated in α1A-AR knockout mice, proving the cardioprotection is specifically mediated through the α1A receptor targeted by dabuzalgron .

Cardioprotection Doxorubicin Mitochondrial Function In Vivo Model

Clinical Safety Profile: Dabuzalgron is Well-Tolerated in Humans with Minimal Cardiovascular Effects

A key differentiator for procurement, especially for translational research, is the established human safety and tolerability profile. In a Phase 2 clinical trial for stress urinary incontinence (N= not fully detailed in public abstracts), oral administration of dabuzalgron (1.5 mg twice daily) significantly reduced the mean weekly number of SUI episodes compared to placebo [1]. Crucially, this therapeutic effect was achieved with little or no cardiovascular effect, validating the functional selectivity observed in preclinical models [2]. Multiple clinical trials confirmed dabuzalgron was well-tolerated and had no significant toxicity in this patient population [3]. This stands in stark contrast to other α-agonists, such as phenylephrine or midodrine, which are known for their potent vasopressor effects that limit their use and complicate data interpretation.

Clinical Safety Phase 2 Trial Tolerability Cardiovascular

Evidence-Based Application Scenarios for Procuring Dabuzalgron Hydrochloride


Investigating α1A-Adrenoceptor Signaling in Cardiovascular Research

Procure dabuzalgron hydrochloride for in vitro and in vivo studies requiring selective activation of cardiac α1A-adrenoceptors without confounding effects from α1B/α1D activation. The compound's >400-fold selectivity [1] and demonstrated ability to preserve mitochondrial function and contractility in a doxorubicin-induced cardiotoxicity model [2] make it an ideal tool for dissecting cardioprotective signaling pathways (e.g., ERK1/2 activation) or evaluating novel heart failure therapies.

Urological Research Requiring Urethral Tone Modulation without Cardiovascular Side Effects

For studies on stress urinary incontinence or lower urinary tract function, dabuzalgron is the preferred α1A-AR agonist. Its unique partial agonist profile allows for the selective increase of urethral tone in vivo without eliciting the dose-limiting increases in blood pressure and heart rate observed with full agonists like amidephrine or non-selective agonists like phenylephrine [3]. This functional selectivity is critical for generating translatable in vivo data.

Translational Studies in Cardio-Oncology and Mitochondrial Biology

Given its well-tolerated profile from human Phase 2 trials [4] and proven in vivo efficacy in mitigating doxorubicin-induced cardiotoxicity, dabuzalgron is a high-value tool for preclinical research in cardio-oncology. Its mechanism of preserving myocardial ATP content and mitochondrial transcripts [2] positions it as a key probe for studying mitochondrial protection and metabolism in the context of chemotherapeutic injury.

In Vivo Studies Requiring Chronic Oral Dosing with Minimal Handling Stress

Dabuzalgron hydrochloride is formulated for oral bioavailability, allowing for convenient chronic administration via oral gavage or in drinking water for long-term studies . This is a distinct advantage over other α1A-AR agonists like A61603, which may require administration via osmotic minipump, introducing additional surgical stress and complexity to in vivo models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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